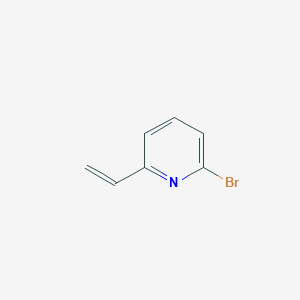

2-Bromo-6-vinylpyridine

Description

2-Bromo-6-vinylpyridine (CAS: 931582-13-7) is a halogenated pyridine derivative featuring a bromine atom at the 2-position and a vinyl group at the 6-position. Its molecular formula is C₇H₆BrN, with a molecular weight of 184.04 g/mol . The compound is typically a colorless to pale yellow liquid, as evidenced by its NMR characterization (¹H NMR δ 7.43–5.46 ppm; ¹³C NMR δ 157.41–120.28 ppm) .

Properties

IUPAC Name |

2-bromo-6-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACJHPBNJLHAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648721 | |

| Record name | 2-Bromo-6-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931582-13-7 | |

| Record name | 2-Bromo-6-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

The preparation of 2-bromo-6-vinylpyridine generally involves the bromination of 6-vinylpyridine or its derivatives. The following methods are commonly employed:

- Bromination of 6-vinylpyridine

- Oxidative bromination of pyridine derivatives

- Substituent modification reactions

Detailed Method Analysis

Bromination of 6-vinylpyridine

The direct bromination of 6-vinylpyridine is a straightforward method that typically utilizes bromine or N-bromosuccinimide (NBS) as brominating agents.

Reagents :

- 6-vinylpyridine

- Bromine or N-bromosuccinimide

- Solvent (e.g., dichloromethane or acetonitrile)

-

- Temperature: Room temperature to reflux conditions

- Time: 1-4 hours depending on the reagent and conditions

Yield : Yields can vary from 60% to over 90%, depending on the reaction conditions and workup procedures.

- Simple procedure with relatively high yields.

- Use of bromine poses safety hazards due to its corrosive nature.

Oxidative Bromination of Pyridine Derivatives

This method involves the oxidation of pyridine derivatives followed by bromination.

Reagents :

- Pyridine derivative (e.g., 2-bromo-6-methylpyridine)

- Oxidizing agent (e.g., selenium dioxide)

- Brominating agent

-

- Temperature: Typically between 80°C to 100°C

- Time: Several hours (3-5 hours)

Yield : Generally lower than direct bromination due to side reactions; yields around 40% to 70%.

- Can be applied to a variety of pyridine derivatives.

- Use of toxic oxidizing agents and lower yields compared to direct methods.

Substituent Modification Reactions

This method modifies existing substituents on pyridine rings to introduce bromine.

Reagents :

- Substituted pyridine

- Brominating agents

- Acid catalyst (if necessary)

-

- Temperature: Controlled conditions based on the substrate

- Time: Varies widely based on substrate reactivity

Yield : Yields can be variable, typically ranging from 50% to over 80%.

- Allows for greater functionalization flexibility.

- Reaction complexity can lead to lower selectivity and yield.

Comparative Data Table

| Method | Reagents | Temperature | Yield (%) | Safety Concerns |

|---|---|---|---|---|

| Direct Bromination | Bromine/NBS, DCM/Acetonitrile | Room Temp – Reflux | 60 – 90 | Corrosive nature of Br |

| Oxidative Bromination | Selenium Dioxide, Bromine | 80 – 100 °C | 40 – 70 | Toxicity of selenium |

| Substituent Modification | Various pyridines, Br agents | Variable | 50 – 80 | Complexity and selectivity |

Chemical Reactions Analysis

Reductive Coupling with Imines

2-Bromo-6-vinylpyridine participates in rhodium-catalyzed reductive coupling with N-arylsulfonyl imines, demonstrating β-selectivity and stereochemical control.

Key Findings from Deuterium-Labeling Studies :

-

Catalytic System : [Rh(cod)₂]BARF with (2-Fur)₃P as a ligand.

-

Reaction Conditions : H₂ atmosphere (or D₂ for isotopic labeling), ambient temperature.

-

Mechanism :

-

Oxidative coupling of the vinylpyridine and imine forms a cationic rhodacyclopentane intermediate.

-

Deuteriolytic cleavage releases the product, with deuterium exclusively incorporated at the β-position of the vinyl group.

-

-

Product : Branched diastereomeric adducts (e.g., 3l ) with up to 93:7 β:α selectivity (Table 1).

Table 1: Representative Reductive Coupling Outcomes

| Vinylpyridine | Imine | Catalyst Loading | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| This compound | N-Tosyl benzaldimine | 7.5 mol% Rh | 80 | 4:1 |

Ruthenium-Catalyzed β-Alkylation

The vinyl group undergoes β-selective alkylation with aldehydes/ketones via hydrazone intermediates in the presence of Ru catalysts .

Reaction Characteristics :

-

Catalyst : [Ru(p-cymene)Cl₂]₂ with dmpe/dppe ligands.

-

Scope : Compatible with aromatic and aliphatic aldehydes/ketones.

-

Mechanism :

-

Hydrazone formation from aldehyde/ketone.

-

Coordination to Ru and chair-like transition state (C ) enables β-C–C bond formation.

-

-

Selectivity : High β-regioselectivity due to steric and electronic effects of the pyridine ring.

Cross-Coupling Reactions

The bromine substituent facilitates cross-coupling reactions, while the vinyl group remains inert under standard conditions.

Example: Negishi Coupling

-

Substrate : this compound reacts with organozinc reagents.

-

Catalyst : Pd(PPh₃)₄ or NiCl₂(dppe).

-

Product : Biaryl derivatives retaining the vinyl functionality.

Electrophilic and Radical Additions

The electron-deficient vinyl group undergoes controlled additions:

Hydrohalogenation :

-

Reagent : HCl or HBr in dichloromethane.

-

Product : 2-Bromo-6-(1-haloethyl)pyridine with Markovnikov selectivity.

Radical Polymerization :

-

Initiator : AIBN (azobisisobutyronitrile).

-

Conditions : 60–80°C in toluene.

-

Product : Poly(this compound) with potential applications in conductive materials.

Functionalization of the Pyridine Ring

The bromine atom enables further derivatization via:

Buchwald–Hartwig Amination :

-

Reagents : Pd₂(dba)₃, Xantphos, and amines.

-

Product : 2-Amino-6-vinylpyridine derivatives.

Suzuki–Miyaura Coupling :

-

Conditions : Pd(OAc)₂, K₂CO₃, DMF/H₂O.

-

Product : 2-Aryl-6-vinylpyridines.

Scientific Research Applications

2-Bromo-6-vinylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-vinylpyridine depends on the specific reaction or application. In biological systems, it can act as an inhibitor or ligand by binding to specific enzymes or receptors, thereby modulating their activity. The vinyl group allows for interactions with electrophilic sites, while the bromine atom can participate in halogen bonding .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Bromovinylpyridines

Key Observations :

- Positional isomerism significantly impacts reactivity. The 6-vinyl group in this compound enhances steric accessibility for catalytic coupling, unlike 4-vinyl derivatives .

- Commercial availability varies: this compound is listed at $360/250 mg (Matrix Scientific) , whereas isomers are less accessible .

Functional Group Analogues

A. 2-Bromo-6-trifluoromethylpyridine (CAS: 10061-02-6)

- Structure : Br (C2), CF₃ (C6).

- Applications : CF₃ groups enhance electrophilicity for nucleophilic aromatic substitution (SNAr) in agrochemicals .

- Comparison : Unlike the vinyl group, CF₃ is electron-withdrawing, directing reactivity toward SNAr rather than transition metal-catalyzed couplings .

B. 2-Bromo-6-cyanopyridine (CAS: 126261-84-5)

- Structure : Br (C2), CN (C6).

- Applications: Cyano groups facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical intermediates .

- Comparison: The electron-deficient cyano group reduces vinyl-like π-orbital interactions, limiting use in β-alkylation .

C. 2-Bromo-6-hydroxymethylpyridine (CAS: 33674-96-3)

Biological Activity

2-Bromo-6-vinylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound (C7H6BrN) features a bromine atom at the 2-position and a vinyl group at the 6-position of the pyridine ring. Its molecular structure can be represented as follows:

This unique structure allows for various interactions with biological targets, making it a candidate for further investigation.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. A notable study evaluated its efficacy against several human cancer cell lines, revealing significant inhibitory effects. The IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 1.45 to 4.25 μM , indicating strong activity against these cells .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| HEp-2 | 1.45 |

| NCI-H460 | 3.00 |

| LN-229 | 4.25 |

The mechanism of action appears to involve cell cycle arrest , particularly in the G2/M phase, which was observed through flow cytometry analyses. This suggests that the compound may disrupt normal cell division processes, leading to increased apoptosis in cancer cells .

Antiviral Activity

In addition to its antiproliferative properties, this compound has been investigated for its antiviral activity . Research indicates that it exhibits moderate antiviral effects against respiratory viruses such as Influenza A and B, with EC50 values ranging from 39.5 to 31.3 μM . This positions the compound as a potential candidate for further development in antiviral therapies.

Table 2: Antiviral Activity of this compound

| Virus | EC50 (μM) |

|---|---|

| Influenza A/H1N1 | 39.5 |

| Influenza B | 31.3 |

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives of this compound, emphasizing its versatility as a scaffold for developing new therapeutic agents.

- Synthesis and Evaluation : A study synthesized various derivatives of this compound through Suzuki cross-coupling reactions and evaluated their antiproliferative activities against different cancer cell lines. The most promising derivatives showed enhanced activity compared to the parent compound, suggesting that structural modifications can significantly influence biological outcomes .

- Mechanistic Insights : Another investigation focused on elucidating the mechanism behind the antiproliferative effects of this compound. It was found that treatment with this compound led to an increase in reactive oxygen species (ROS) levels in cancer cells, contributing to oxidative stress and subsequent cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-6-vinylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via thermal decomposition of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine at 100°C under 1.7 atm pressure, yielding pyridylcarbene intermediates that stabilize into the target compound . Alternatively, reductive coupling of halogenated precursors (e.g., 2-halomethylpyridines) using nickel catalysts, as demonstrated in bipyridine synthesis, may be adapted. Key variables include temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity (e.g., DMF or THF) . Yield optimization requires GC-MS or HPLC monitoring to track intermediate stability.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemistry and vinyl group orientation. Gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. Purity assessment requires HPLC with UV detection (λ = 254 nm) or differential scanning calorimetry (DSC) to detect melting point deviations. Physical properties (e.g., density: 1.512 g/cm³, boiling point: ~95–103°C/12–20 mmHg) should align with literature benchmarks .

Advanced Research Questions

Q. How do reaction mechanisms involving pyridylcarbene intermediates influence the formation of this compound?

- Methodological Answer : Pyridylcarbene intermediates generated during triazolopyridine decomposition undergo cyclopropanation or rearrangement. Computational studies (DFT) can map energy barriers for carbene stabilization pathways. Experimental validation involves trapping intermediates with alkenes or alkynes and analyzing products via 2D NMR (e.g., NOESY for stereochemistry) . Contradictions in product ratios (e.g., cis/trans cyclopropane derivatives) may arise from solvent polarity or pressure effects, requiring kinetic isotope effect (KIE) studies to resolve .

Q. What are the stability profiles of this compound under varying storage and reaction conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to its vinyl and bromine substituents. Accelerated stability testing (40°C/75% relative humidity) over 14 days with periodic HPLC analysis quantifies degradation products (e.g., hydrolysis to 6-bromo-2-pyridine methanol). Storage in amber glass under inert gas (N₂/Ar) at –20°C minimizes decomposition. Reactivity with oxidants (e.g., peroxides) necessitates compatibility testing via DSC .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct distributions?

- Methodological Answer : Discrepancies often stem from unoptimized catalyst systems or impurities in starting materials. Systematic Design of Experiments (DoE) with variables like catalyst type (Ni vs. Pd), ligand structure (P,N-phosphinitooxazoline), and solvent polarity identifies critical factors. Reproducibility requires strict adherence to anhydrous conditions and characterization of intermediates (e.g., via in situ IR spectroscopy). Cross-referencing primary literature (e.g., Journal of Fluorine Chemistry vs. Inorganic Chemistry) clarifies protocol-specific nuances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.